

physicochemical properties of 4-Nitrothalidomide, (+)-

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Nitrothalidomide, (+)-

Cat. No.: B15191888

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of (+)-4-Nitrothalidomide

Introduction

(+)-4-Nitrothalidomide is a chemical intermediate and a derivative of thalidomide, a compound with a storied history in medicinal chemistry.^{[1][2]} Initially infamous for its teratogenic effects, thalidomide and its analogs, known as immunomodulatory imide drugs (IMiDs), have been repurposed and are now crucial in treating various cancers, particularly multiple myeloma.^{[3][4]} 4-Nitrothalidomide serves as a key building block in the synthesis of more potent IMiDs like pomalidomide, which has demonstrated significant anticancer potential.^{[1][2]} This compound's biological activities include the inhibition of growth and proliferation of Human Umbilical Vein Endothelial Cells (HUVEC).^[1] Understanding the physicochemical properties of (+)-4-Nitrothalidomide is fundamental for its application in drug synthesis, for optimizing reaction conditions, and for developing new derivatives with enhanced therapeutic profiles.

This technical guide provides a comprehensive overview of the core physicochemical properties of (+)-4-Nitrothalidomide, details common experimental protocols for their determination, and visualizes its biochemical context and synthetic relationships.

Physicochemical Properties

The essential physicochemical data for (+)-4-Nitrothalidomide are summarized below. These parameters are critical for predicting its behavior in both chemical and biological systems.

Property	Value	Source
IUPAC Name	2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione	[5]
Molecular Formula	C ₁₃ H ₉ N ₃ O ₆	[1][2][5]
Molecular Weight	303.23 g/mol	[1][5]
Melting Point	>200 °C	
Boiling Point	603.4 °C at 760 mmHg	
LogP (Octanol/Water)	0.2	[5]
Physical Form	Solid	
CAS Number	19171-18-7	[1][5]

Experimental Protocols

The characterization of (+)-4-Nitrothalidomide and its analogs relies on a suite of standard analytical techniques to confirm identity, purity, and structure. While specific experimental parameters may vary, the general methodologies are well-established.[6][7][8]

Synthesis and Purification

The synthesis of thalidomide analogs often involves the condensation of a substituted phthalic anhydride with a glutamine derivative.[7] For 4-Nitrothalidomide, this typically involves reacting 3-nitrophthalic anhydride with L-glutamine.

- **Reaction:** N-phthaloyl-DL-glutamic anhydride is melted with urea at high temperatures (e.g., 170–180°C).[7]
- **Cooling & Dissolution:** The crude product is cooled and dissolved in a suitable solvent, such as ethanol.[7]
- **Recrystallization:** The product is purified through repeated recrystallization to yield a pure, crystalline solid. The purity is often checked using Thin Layer Chromatography (TLC).[7][9]

Structural Elucidation and Purity Analysis

Purity and structural identity are confirmed using a combination of spectroscopic and spectrometric methods.^{[6][7][8]}

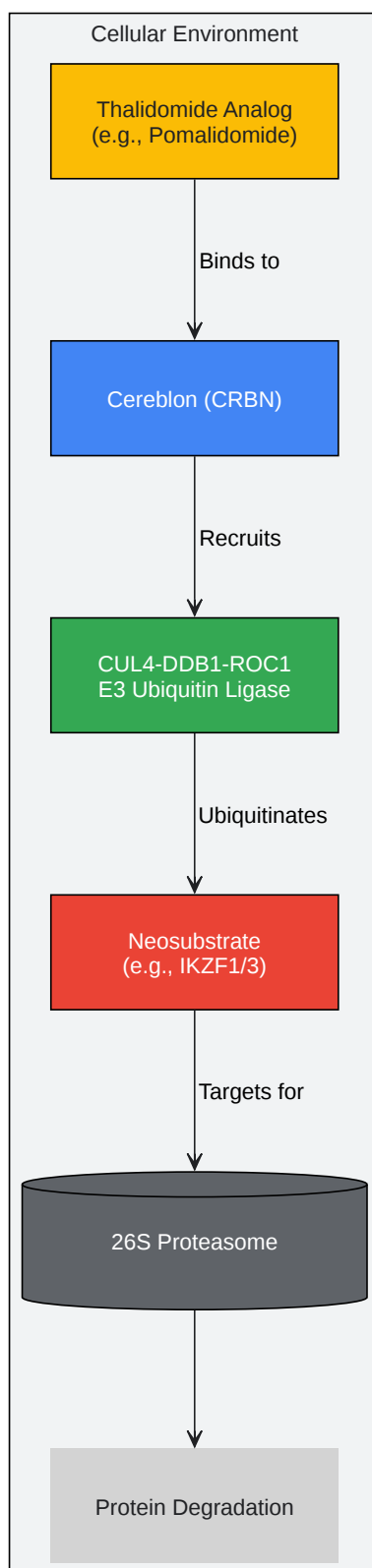
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H -NMR and ^{13}C -NMR are used to elucidate the carbon-hydrogen framework of the molecule. For example, in the ^1H -NMR spectrum of thalidomide, characteristic peaks appear for the aromatic protons, the methine proton of the piperidinedione ring, and the methylene protons.^[7]
- **Mass Spectrometry (MS):** Techniques like Fast Atom Bombardment (FAB-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound, confirming its elemental composition.^{[6][7]}
- **Infrared (IR) Spectroscopy:** IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) groups of the imide and piperidinedione rings, and the nitro (NO₂) group.
- **Elemental Analysis:** This technique determines the percentage composition of carbon, hydrogen, and nitrogen in the sample, which is then compared to the theoretical values calculated from the molecular formula.^[7]
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a primary method for assessing the purity of the final compound, typically aiming for a purity level greater than 96%.^{[6][7]}

Determination of Physicochemical Parameters

- **Melting Point:** The melting point is determined using a standard melting point apparatus. A sharp melting range indicates high purity.
- **n-Octanol/Water Partition Coefficient (LogP):** This value, which indicates the lipophilicity of a compound, is determined by measuring the equilibrium concentrations of the compound in a biphasic system of n-octanol and water (at a specific pH, e.g., 6.4).^{[6][8]} The concentrations in each phase can be quantified using UV-Vis spectroscopy or HPLC.

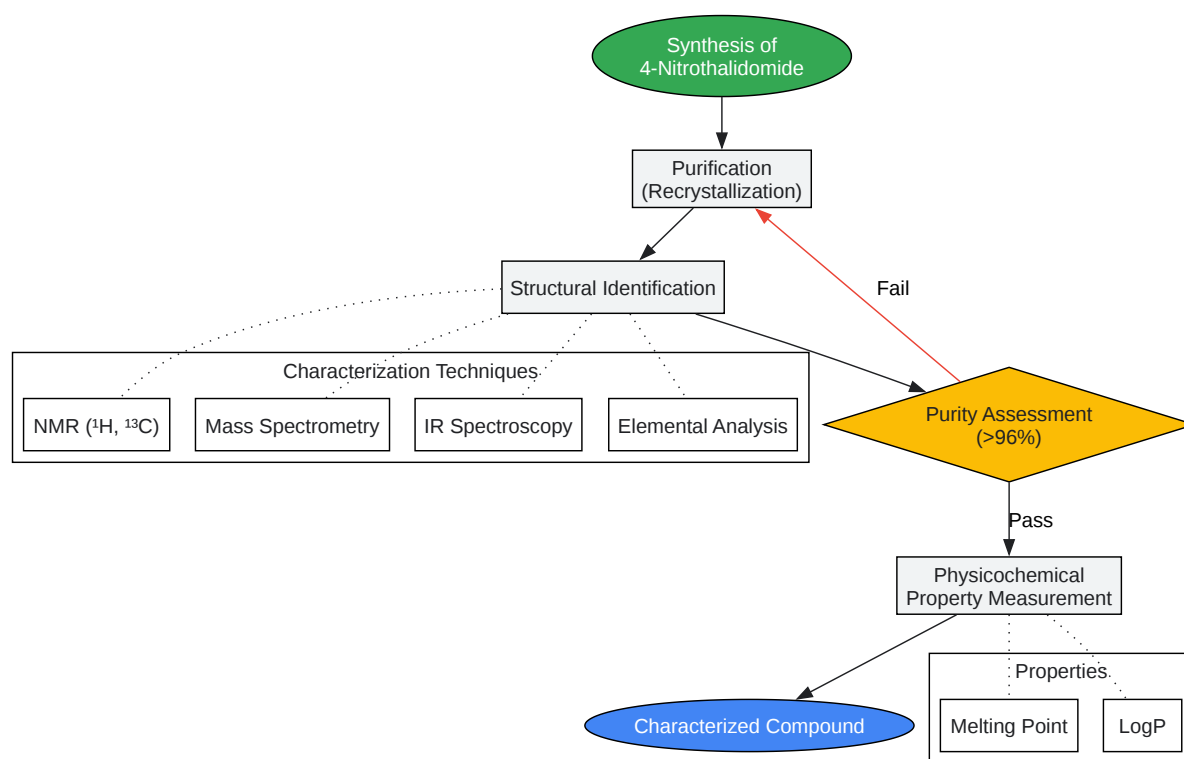
Visualizations: Pathways and Relationships

The following diagrams illustrate the biological mechanism of action relevant to thalidomide analogs, a general experimental workflow for characterization, and the chemical relationship of 4-Nitrothalidomide to its parent and derivative compounds.



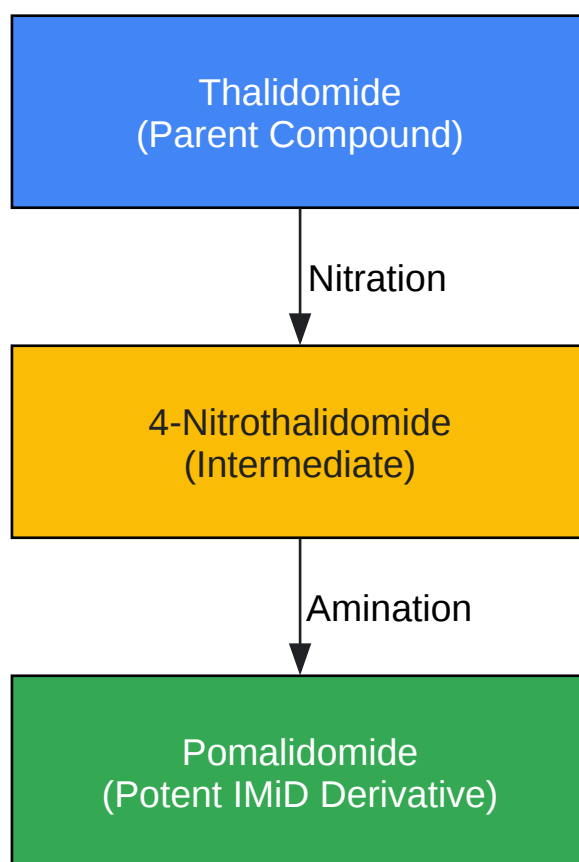
[Click to download full resolution via product page](#)

Caption: General mechanism of action for immunomodulatory imide drugs (IMiDs).



[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and characterization.



[Click to download full resolution via product page](#)

Caption: Synthetic relationship of 4-Nitrothalidomide.

Biological Context and Mechanism of Action

The biological significance of 4-Nitrothalidomide is intrinsically linked to that of its parent compound, thalidomide, and its derivatives. Thalidomide and related IMiDs exert their therapeutic effects by binding to the protein Cereblon (CRBN).[3] CRBN functions as a substrate receptor within the CUL4-ROC1-DDB1 E3 ubiquitin ligase complex.[3]

The binding of an IMiD to CRBN alters the substrate specificity of the E3 ligase complex, causing it to recognize and polyubiquitinate "neosubstrates" that it would not otherwise target.[3] Key neosubstrates in the context of multiple myeloma are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4] Following ubiquitination, these proteins are targeted for degradation by the 26S proteasome. The degradation of Ikaros and Aiolos is a critical event that leads to the cytotoxic effects on myeloma cells.[4]

As a direct precursor to pomalidomide, 4-Nitrothalidomide is a critical component in the development of drugs that leverage this protein degradation pathway. The nitro group itself is a significant functional group in medicinal chemistry, known to be present in many compounds with a wide range of biological activities, including antibacterial and antineoplastic effects.[10][11][12]

Conclusion

(+)-4-Nitrothalidomide is a compound of significant interest in medicinal chemistry and drug development. Its well-defined physicochemical properties, combined with established protocols for its synthesis and characterization, make it a reliable intermediate for the production of advanced immunomodulatory drugs. A thorough understanding of its properties is essential for researchers and scientists working to synthesize and evaluate new thalidomide analogs with improved efficacy and safety profiles for the treatment of cancer and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Nitrothalidomide_TargetMol [targetmol.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 4-Nitrothalidomide | C₁₃H₉N₃O₆ | CID 134775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Physicochemical characterization and solubility analysis of thalidomide and its N-alkyl analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. deepblue.lib.umich.edu [deepblue.lib.umich.edu]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. mdpi.com [mdpi.com]

- 11. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [physicochemical properties of 4-Nitrothalidomide, (+)-]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15191888#physicochemical-properties-of-4-nitrothalidomide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com